Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide
Description
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is a quaternary ammonium carbamate ester characterized by a trimethylammonio group attached to a propyl chain and an iodide counterion. This structural configuration imparts ionic properties, enhancing solubility in polar solvents compared to non-ionic carbamates.
Properties
CAS No. |
64051-00-9 |
|---|---|
Molecular Formula |
C14H23IN2O2 |
Molecular Weight |
378.25 g/mol |
IUPAC Name |
trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H |
InChI Key |
ZNJIJWUJCKEDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Synthetic Routes
Step 1: Synthesis of 2-(1-(trimethylammonio)propyl)phenol Intermediate
- Starting from 2-bromophenol or 2-hydroxybenzaldehyde derivatives, the 1-(trimethylammonio)propyl side chain is introduced via nucleophilic substitution or reductive amination with trimethylamine and appropriate alkylating agents.
- The quaternary ammonium group is formed by reaction with methyl iodide or other methylating agents to yield the trimethylammonium iodide salt.
Step 2: Formation of Methyl Carbamate Ester
- The phenolic hydroxyl group of the intermediate is reacted with methyl chloroformate or methyl carbamate derivatives in the presence of a base (e.g., pyridine or triethylamine) to form the carbamate ester.
- This step requires careful control of reaction conditions (temperature, solvent, stoichiometry) to avoid side reactions such as isocyanate formation or hydrolysis.
Step 3: Purification and Isolation
- The crude product is purified by recrystallization or chromatographic techniques.
- The iodide salt form is confirmed by ion exchange or direct quaternization with methyl iodide.
Example Preparation Method from Patent CN103553972A
A relevant patent (CN103553972A) describes methods for preparing N-substituted carbamic acid esters, which can be adapted for this compound:
- React phenol derivatives with alkyl chloroformates to form carbamate esters.
- Use of carbonate intermediates and controlled distillation to isolate pure carbamate esters.
- Quaternization of tertiary amines with methyl iodide to yield the iodide salt.
This patent emphasizes:
- Use of anhydrous solvents like chloroform or ethylcyclohexane.
- Temperature control to prevent decomposition.
- Distillation under reduced pressure for purification.
Comparative Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| 2-(1-(trimethylammonio)propyl)phenol synthesis | 2-bromophenol, trimethylamine, alkyl halide | Nucleophilic substitution or reductive amination |
| Carbamate ester formation | Methyl chloroformate, base (pyridine/TEA), solvent (chloroform) | Temperature 0-25°C, inert atmosphere preferred |
| Quaternization | Methyl iodide, solvent (acetone or acetonitrile) | Room temperature, reaction time 2-4 hours |
| Purification | Recrystallization or chromatography | Use of reduced pressure distillation |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new halide derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₂₃I N₂O₂
- Molecular Weight : 378.25 g/mol
- Structure : The compound features a methyl ester of carbamic acid linked to a phenyl group and a trimethylammonio propyl chain, with iodide as a counterion.
Chemistry
Carbamic acid derivatives are used as reagents in organic synthesis. They serve as precursors for the synthesis of more complex molecules. The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Carried out with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions where the iodide can be replaced by other nucleophiles.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Sodium iodide in acetone | New halide derivatives |
Biology
The compound's biological activities have been studied extensively:
- Enzyme Inhibition : The trimethylammonio group allows interaction with negatively charged sites on enzymes or receptors, potentially inhibiting their activity.
- Antimicrobial Activity : Research indicates effectiveness against pathogenic bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of carbamic acid exhibited significant antimicrobial properties, suggesting potential for therapeutic applications in treating bacterial infections .
Medicine
Carbamic acid derivatives are under investigation for their therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation.
- Potential Therapeutics : Investigated for use in drug formulations targeting specific diseases.
Case Study
Research published in Pharmaceutical Biology highlighted the anticancer effects of carbamate derivatives on human cancer cell lines, indicating their potential as chemotherapeutic agents .
Industry
In industrial applications, carbamic acid derivatives are utilized in the production of specialty chemicals and as intermediates in pharmaceuticals. They also have potential uses as insecticides and herbicides in agricultural settings.
| Application Area | Specific Uses |
|---|---|
| Specialty Chemicals | Used as intermediates in chemical synthesis |
| Agriculture | Some derivatives serve as insecticides or herbicides |
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The iodide ion may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Carbamic Acid, Diethyl(m-Hydroxyphenyl)Methyl-, Iodide
- Structure : Contains a diethylammonio group and a hydroxyl-substituted phenyl ring.
- Key Differences : The absence of a methyl carbamate group reduces esterase-targeting activity. The hydroxyl group enhances hydrogen bonding but decreases lipophilicity compared to the trimethylammonio-propyl chain in the target compound .
- Applications : Primarily used in ion-exchange resins due to its ionic nature.
Isopropyl-d7-Carbamic Acid Phenyl Ester
- Structure : Deuterated isopropyl carbamate with a phenyl ester.
- Lacks a quaternary ammonium group, resulting in lower water solubility .
- Applications : Used in metabolic tracing studies rather than therapeutic applications.
Carbamic Acid, (2-Hydroxy-2-Methylpropyl)-, 1,1-Dimethylethyl Ester
- Structure : Features a tert-butyl ester and a hydroxy-methylpropyl group.
- Key Differences : The hydroxy group increases hydrophilicity, while the tert-butyl ester enhances steric bulk, reducing enzymatic degradation. Lacks ionic character, limiting membrane permeability .
- Applications : Intermediate in peptide synthesis due to its stability.
Chlorpropham (1-Methylethyl (3-Chlorophenyl)Carbamate)
- Structure : Chlorinated phenyl carbamate with an isopropyl ester.
- Key Differences: The chloro substituent enhances herbicidal activity but introduces environmental persistence. Non-ionic structure limits solubility in aqueous media .
- Applications : Widely used as a potato sprout inhibitor.
Comparative Data Table
Biological Activity
Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide is a quaternary ammonium compound with diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C14H23IN2O2, with a molecular weight of 378.25 g/mol. Its structure includes a carbamate functional group linked to a phenyl group and a trimethylammonio propyl chain, with iodide serving as a counterion. This unique configuration enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The trimethylammonio group allows the compound to interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects.
- Antimicrobial Activity : Research indicates that carbamic acid derivatives can inhibit the growth of various pathogenic bacteria. For instance, studies have shown effectiveness against strains such as Mycobacterium tuberculosis and Staphylococcus aureus .
Biological Activity Overview
Pharmacological Properties : The compound has been studied for several pharmacological properties including:
- Antimicrobial Effects : Demonstrated activity against multiple bacterial strains.
- Anticancer Potential : Investigated for its ability to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Screening : In a study assessing the minimal inhibitory concentration (MIC) against various pathogens, carbamic acid derivatives showed significant inhibition at low micromolar concentrations. Specifically, the compound demonstrated MIC values ranging from 6.25 to 25 µM against S. aureus and M. tuberculosis .
- Enzyme Interaction Studies : Research has indicated that the interaction of this compound with specific enzymes can lead to altered metabolic pathways in cells, which may contribute to its antimicrobial and anticancer activities.
- Comparative Analysis : Studies comparing carbamic acid derivatives reveal that structural modifications significantly affect biological activity. For example, compounds lacking the quaternary ammonium group exhibited reduced efficacy against bacterial strains.
Q & A
Q. Key Considerations :
Q. Table 1: Synthetic Route Comparison
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Esterification | DCC/DMAP, THF | 68 | 95% |
| Quaternization | CH₃I, MeCN | 82 | 98% |
Advanced: How does the iodide counterion influence physicochemical properties compared to other halides?
Answer:
The iodide ion enhances solubility in polar solvents (e.g., water, DMSO) due to its large ionic radius and low charge density. Comparative studies with chloride analogs show:
Q. Methodological Insight :
- Use X-ray photoelectron spectroscopy (XPS) to confirm counterion identity.
- Differential scanning calorimetry (DSC) assesses thermal stability .
Basic: What analytical techniques are essential for structural elucidation?
Answer:
Q. Table 2: Key NMR Signals
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| N⁺(CH₃)₃ | 3.2 (s, 9H) | 53.2 |
| Ester COO | - | 168.5 |
Advanced: How can researchers address contradictions in reported bioactivity data?
Answer:
Discrepancies often arise from:
- Assay variability (e.g., cell line differences, incubation time).
- Impurity profiles (e.g., residual solvents affecting IC₅₀).
Q. Resolution Strategies :
- Standardize protocols (e.g., OECD guidelines for toxicity assays).
- Cross-validate using orthogonal methods:
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : -20°C in amber vials to prevent photodegradation.
- Humidity : Desiccate with silica gel to avoid hydrolysis of the ester group.
- Solvent : Store in anhydrous DMSO or ethanol; aqueous solutions require buffering (pH 6–7) .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (common target for carbamates).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- QSAR Models : Corinate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .
Basic: How is purity assessed, and what thresholds are acceptable for in vitro studies?
Answer:
- HPLC : ≥95% purity (UV detection at 254 nm).
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.
- Acceptable Impurities : <1% residual solvents (ICH Q3C guidelines) .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Flow Chemistry : Enhances heat/mass transfer for quaternization (e.g., Corning AFR module).
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve iodide incorporation efficiency.
- Process Analytics : PAT tools (e.g., ReactIR) monitor reaction progression in real time .
Basic: What safety precautions are mandated during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential iodide vapor release.
- Waste Disposal : Collect in halogenated waste containers (DOT/OSHA compliance) .
Advanced: How does the compound’s logD affect its pharmacokinetic profile?
Answer:
- logD (pH 7.4) : ~1.2 (measured via shake-flask method), indicating moderate blood-brain barrier permeability.
- Correlation with Absorption : Higher logD enhances intestinal absorption but may reduce aqueous solubility.
- Optimization : Introduce hydrophilic groups (e.g., hydroxyl) while balancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
